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molecular formula C16H17N3O B3001225 2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone CAS No. 132036-36-3

2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone

Cat. No. B3001225
M. Wt: 267.332
InChI Key: GKNHGZIVTFCIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677326

Procedure details

A 24 g portion of the above mentioned (-)-5-(2,3-dihydroindol-1-yl)carbonyl-4,5,6,7-tetrahydrobenzimidazole was dissolved in 120 ml of 6N hydrochloric acid and heated under reflux for 3 hours. The reaction solution was evaporated to dryness under reduced pressure to obtain a residue which was then dissolved in water, made alkaline with an aqueous sodium hydroxide solution, and washed with ethyl ether. Subsequent acidification of the aqueous layer with hydrochloric acid and concentration under reduced pressure yielded a white powder of (+)-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid hydrochloride containing NaCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1([C:10]([CH:12]2[CH2:20][CH2:19][C:15]3[N:16]=[CH:17][NH:18][C:14]=3[CH2:13]2)=[O:11])C2C(=CC=CC=2)CC1.[OH-:21].[Na+].[ClH:23]>O>[ClH:23].[N:16]1[C:15]2[CH2:19][CH2:20][CH:12]([C:10]([OH:11])=[O:21])[CH2:13][C:14]=2[NH:18][CH:17]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCC2=CC=CC=C12)C(=O)C1CC2=C(N=CN2)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue which
WASH
Type
WASH
Details
washed with ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
Subsequent acidification of the aqueous layer with hydrochloric acid and concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CNC2=C1CCC(C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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